2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine
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Overview
Description
2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly topoisomerase I inhibitors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole-pyrimidine fused ring structure and exhibit various biological activities, including antioxidant, antimicrobial, and antitumor properties.
1,2,3-Triazolo[4,5-d]pyrimidin-7-amines: These compounds also have a fused ring system and are known for their antitumor activities.
Uniqueness
2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. Its potential as a topoisomerase I inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H10N4S |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C8H10N4S/c1-3-5-12-6-7(9-2)10-4-11-8(6)13-5/h4H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
WCXBDHOSMJMVAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N=CN=C2S1)NC |
Origin of Product |
United States |
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